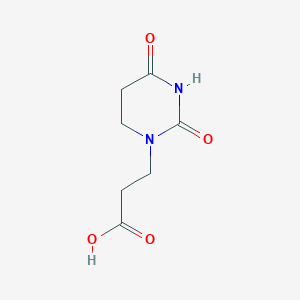
3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dioxo-1,3-diazinan-1-yl)propanoic acid, also known as 3-DPA, is an organic compound that has been studied extensively in the scientific community. It is a dicarboxylic acid, meaning it has two carboxyl groups attached to a single carbon atom. It is a white, crystalline solid with a melting point of 192-194 °C and a boiling point of 385 °C. 3-DPA has a variety of applications in scientific research, including in the synthesis of other compounds, as an intermediate in biochemical pathways, and as an enzyme inhibitor.
Aplicaciones Científicas De Investigación
3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid has been used extensively in a variety of scientific research applications. It has been used as an intermediate in the synthesis of other compounds, such as 3-hydroxypropanoic acid, 3-hydroxybutanoic acid, and 3-hydroxyvaleric acid. It has also been used as an inhibitor of certain enzymes, such as the enzyme responsible for the conversion of glucose to fructose. Additionally, 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid has been used as a substrate for the synthesis of polymers, such as poly(ethylene glycol) and poly(propylene glycol).
Mecanismo De Acción
3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid is thought to act as an enzyme inhibitor by binding to the active site of the enzyme, preventing the enzyme from binding to its natural substrate and catalyzing the reaction. This binding is thought to be mediated by hydrogen bonds and hydrophobic interactions between the carboxyl groups of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid and the amino acid residues of the enzyme. Additionally, 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid is thought to interact with the enzyme's active site in such a way that it can prevent the enzyme from undergoing conformational changes, which are necessary for the enzyme to catalyze the reaction.
Biochemical and Physiological Effects
3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid has been studied extensively for its potential biochemical and physiological effects. It has been shown to be a potent inhibitor of several enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid has been shown to inhibit the growth of several types of bacteria and fungi, suggesting it may have potential antimicrobial applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, making it well-suited for use in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid is a strong acid and can cause skin and eye irritation if not handled properly.
Direcciones Futuras
The potential applications of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid are vast and there are many avenues for further research. For example, further research could be conducted to explore the potential antimicrobial applications of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid. Additionally, further research could be conducted to explore the potential of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid as an inhibitor of other enzymes, such as those involved in the metabolism of drugs or toxins. Finally, further research could be conducted to explore the potential of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid as a substrate for the synthesis of other polymers or as an intermediate in the synthesis of other compounds.
Métodos De Síntesis
3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid can be synthesized from the reaction of 3-chloropropanoic acid with sodium nitrite in aqueous solution. This reaction yields the desired product in good yields, with the reaction taking place at a temperature of 60-70 °C. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which helps to catalyze the reaction and ensure the desired product is formed.
Propiedades
IUPAC Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-5-1-3-9(7(13)8-5)4-2-6(11)12/h1-4H2,(H,11,12)(H,8,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTULSKDBZDNBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dioxo-1,3-diazinan-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

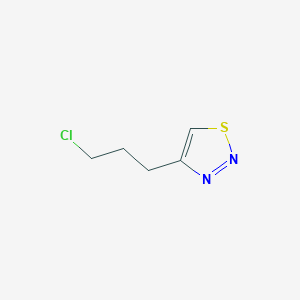
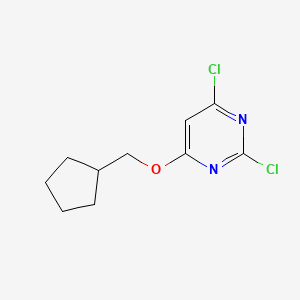
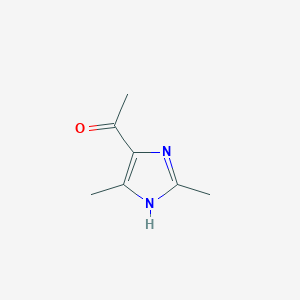

![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)


![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)
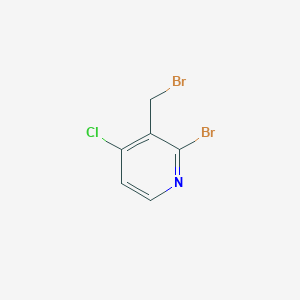
![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)
